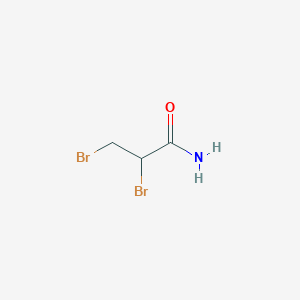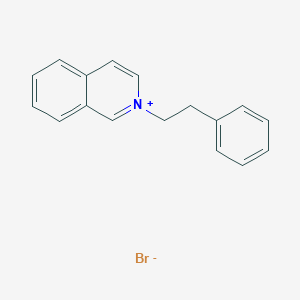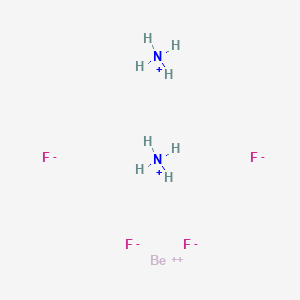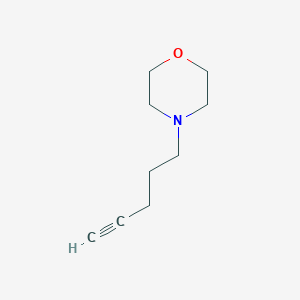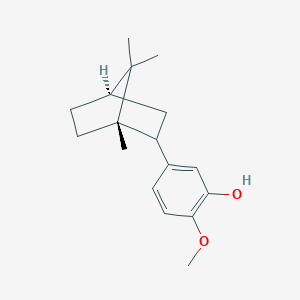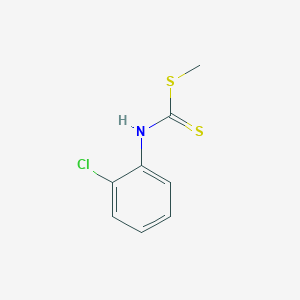
methyl N-(2-chlorophenyl)carbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(2-chlorophenyl)carbamodithioate, also known as vernolate, is a widely used herbicide that belongs to the carbamate family. It was first introduced in the 1960s and has since been used extensively in agriculture to control weeds in various crops, including cotton, corn, soybeans, and peanuts. The compound works by inhibiting the activity of the enzyme acetylcholinesterase, which is essential for the proper functioning of the nervous system in both insects and mammals.
Mécanisme D'action
Methyl N-(2-chlorophenyl)carbamodithioate works by irreversibly inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. The inhibition of this enzyme leads to the accumulation of acetylcholine, a neurotransmitter that regulates the activity of muscles and organs. The excess acetylcholine disrupts the normal functioning of the nervous system, leading to paralysis and eventually death.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of methyl N-(2-chlorophenyl)carbamodithioate are primarily related to its inhibition of acetylcholinesterase. In insects, this leads to paralysis and death, while in mammals, it can lead to a range of symptoms, including muscle weakness, respiratory distress, and convulsions. Prolonged exposure to the compound can also lead to chronic neurological effects, including memory loss and cognitive impairment.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl N-(2-chlorophenyl)carbamodithioate has several advantages as a tool for biochemical research. Its ability to irreversibly inhibit acetylcholinesterase makes it a useful tool for studying the role of this enzyme in various physiological processes. Additionally, its herbicidal properties make it a useful tool for studying the effects of herbicides on soil microbial communities and plant growth.
However, the compound also has several limitations. Its toxicity to mammals and insects makes it difficult to work with, and proper safety precautions must be taken when handling the compound. Additionally, the irreversible nature of its inhibition of acetylcholinesterase can make it difficult to study the enzyme's recovery after exposure to the compound.
Orientations Futures
There are several future directions for research on methyl N-(2-chlorophenyl)carbamodithioate. One area of interest is the development of new herbicides that are less toxic to the environment and have fewer negative effects on soil microbial communities. Another area of interest is the development of new therapies for the treatment of neurological disorders, such as Alzheimer's disease, that involve the modulation of acetylcholinesterase activity. Finally, further research is needed to better understand the long-term effects of exposure to methyl N-(2-chlorophenyl)carbamodithioate on both human health and the environment.
Méthodes De Synthèse
The synthesis of methyl N-(2-chlorophenyl)carbamodithioate involves the reaction between 2-chloroaniline and carbon disulfide in the presence of sodium hydroxide, followed by the addition of methyl iodide. The resulting product is then purified through recrystallization to obtain the final compound.
Applications De Recherche Scientifique
Methyl N-(2-chlorophenyl)carbamodithioate has been extensively studied for its herbicidal properties and its effects on the environment. Several studies have investigated its impact on soil microbial communities, plant growth, and the development of herbicide resistance in weeds. Additionally, the compound has been used as a tool in biochemical research to study the role of acetylcholinesterase in various physiological processes.
Propriétés
Numéro CAS |
13037-24-6 |
|---|---|
Nom du produit |
methyl N-(2-chlorophenyl)carbamodithioate |
Formule moléculaire |
C8H8ClNS2 |
Poids moléculaire |
217.7 g/mol |
Nom IUPAC |
methyl N-(2-chlorophenyl)carbamodithioate |
InChI |
InChI=1S/C8H8ClNS2/c1-12-8(11)10-7-5-3-2-4-6(7)9/h2-5H,1H3,(H,10,11) |
Clé InChI |
YDCLNPGVXMUWQA-UHFFFAOYSA-N |
SMILES isomérique |
CSC(=NC1=CC=CC=C1Cl)S |
SMILES |
CSC(=S)NC1=CC=CC=C1Cl |
SMILES canonique |
CSC(=S)NC1=CC=CC=C1Cl |
Autres numéros CAS |
13037-24-6 |
Synonymes |
o-Chlorophenyldithiocarbamic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



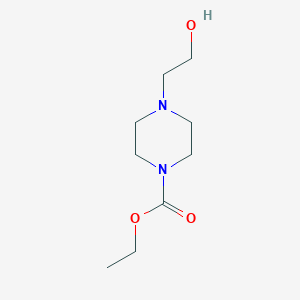

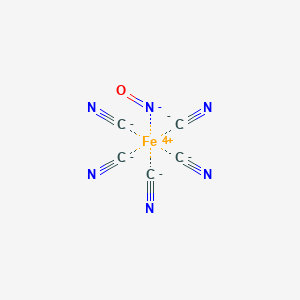
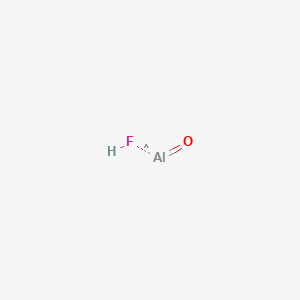

![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B76967.png)

